N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, or halides, solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Agriculture: The compound has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity, which can be applied in sensors or electronic devices.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-methoxy-1,3-benzothiazole: A precursor in the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide.
2-(4-methylphenoxy)acetic acid: Another precursor used in the synthesis.
Benzothiazole derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy and phenoxy substituents enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-5-12(6-4-11)22-10-16(20)19-17-18-14-8-7-13(21-2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPKKBTIMIHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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